REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[CH3:14][N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClC(Cl)C>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:4]=1[CH2:5][N:18]1[CH2:19][CH2:20][N:15]([CH3:14])[CH2:16][CH2:17]1 |f:2.3|
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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COC1=C(C=O)C=CC(=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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CN1CCNCC1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
|
ClC(C)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
Stir at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Quench with saturated aqueous NaHCO3
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Type
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EXTRACTION
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Details
|
extract with CH2Cl2 (1×) and EtOAc (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic portions, dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum
|
Type
|
CUSTOM
|
Details
|
Purify the residue by flash chromatography on silica gel using a gradient of MeOH (0.005% NH4OH)/CH2Cl2 (5% to 10%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
COC1=C(CN2CCN(CC2)C)C=CC(=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |